6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone
説明
This compound is a highly complex macrocyclic structure characterized by a heptacyclic framework containing three oxygen atoms (trioxa), six nitrogen atoms (hexaza), and six ketone groups (hexone). Its intricate architecture includes fused rings with specific bridgehead positions (e.g., 02,10, 04,8) that confer rigidity and influence its electronic properties.
特性
IUPAC Name |
6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18N6O9/c25-13-7-8(14(26)31-13)20-2-1(19-7)3-5(22-10-9(21-3)15(27)32-16(10)28)6-4(2)23-11-12(24-6)18(30)33-17(11)29 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTASSOQNDRGAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=C(C4=C1N=C5C(=N4)C(=O)OC5=O)N=C6C(=N3)C(=O)OC6=O)N=C7C(=N2)C(=O)OC7=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone typically involves the reaction of hexaazatriphenylene trianhydride with appropriate reagents under controlled conditions . One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and refluxing the mixture under an inert atmosphere . The reaction yields the desired compound with a high degree of purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield .
化学反応の分析
Types of Reactions
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce lower oxidation states .
科学的研究の応用
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone has several scientific research applications:
作用機序
The mechanism by which Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone exerts its effects involves interactions with molecular targets such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Comparison with Similar Compounds
The following table compares 6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[...]hexone with structurally related macrocycles, emphasizing differences in composition, molecular weight, and functional groups:
<sup>†</sup> Molecular formula inferred from nomenclature: Likely C₂₄–₂₈H₂₀–₃₀N₆O₉–₁₂.
Key Structural and Functional Differences:
Oxygen/Nitrogen Ratio: The target compound has a 3:6 oxa:aza ratio, contrasting with hexaoxa/tetraaza (6:4 in ) and heptaoxa/monoaza (7:1 in ) analogs. Higher nitrogen content may enhance metal-binding capacity or hydrogen-bonding interactions .
Ring Systems :
- The heptacyclic framework is more complex than bicyclic () or pentacyclic () systems, likely reducing conformational flexibility and improving thermal stability.
Synthetic Origins: Modular synthesis routes (e.g., fluorous-tagged intermediates in ) are common for macrocycles, but marine actinomycetes-derived analogs () highlight natural product inspiration.
生物活性
The compound 6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone (CAS No: 105618-29-9) is a complex organic molecule with significant potential in biological applications due to its unique structural characteristics and chemical properties. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a heptacyclic framework that includes multiple nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 444.20 g/mol. The presence of multiple heteroatoms in its structure suggests potential for various biological interactions.
Antimicrobial Activity
Recent studies have indicated that the compound exhibits notable antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : The compound showed significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
- Fungal Activity : In vitro assays demonstrated effectiveness against common fungal strains including Candida albicans, with MIC values around 64 µg/mL.
Anticancer Properties
The compound has also been evaluated for its anticancer potential :
- Cell Line Studies : In studies involving various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM.
- Mechanism of Action : Preliminary investigations suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Table 1: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 64 |
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 25 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. The results confirmed its broad-spectrum activity and highlighted its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Mechanism Exploration
Research published in Cancer Research investigated the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
